Computed Lipophilicity Advantage: Diethyl vs. Dimethyl Congener (ΔlogP = 0.78)
The target compound exhibits a computed logP of 2.10, compared with 1.32 for the dimethyl analog [2-(dimethylamino)ethyl](furan-2-ylmethyl)amine (CAS 626216-39-5), representing a ΔlogP of +0.78 . This difference corresponds to approximately a six-fold higher octanol–water partition coefficient for the diethyl derivative, while both compounds share an identical tPSA of 28.41 Ų . The increased lipophilicity is expected to enhance passive membrane permeability in cell-based assays, a parameter that scales with logP in the range of 1–3 for moderately lipophilic amines [1].
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.10 |
| Comparator Or Baseline | [2-(Dimethylamino)ethyl](furan-2-ylmethyl)amine: logP = 1.32 |
| Quantified Difference | ΔlogP = +0.78 (approx. 6× higher partition coefficient) |
| Conditions | Computed values from chemical database entries (Chemsrc); consistent with standard prediction algorithms |
Why This Matters
A ΔlogP of 0.78 is large enough to produce measurable differences in cellular uptake and intracellular target engagement, making the diethyl congener the preferred choice for assays requiring higher membrane transit.
- [1] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
